molecular formula C60H50O24 B1257778 Cinnamtannin A2 CAS No. 86631-38-1

Cinnamtannin A2

Cat. No.: B1257778
CAS No.: 86631-38-1
M. Wt: 1155 g/mol
InChI Key: QFLMUASKTWGRQE-JNIIMKSASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamtannin A2 can be synthesized through the oligomerization of (-)-epicatechin units. The process involves the use of catalysts and specific reaction conditions to ensure the correct linkage of the epicatechin units. The synthesis typically requires controlled temperature and pH conditions to achieve the desired tetrameric structure .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from natural sources such as cocoa and pine bark. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound . The industrial methods focus on maximizing yield and purity while maintaining the structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cinnamtannin A2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions typically require specific conditions such as controlled temperature, pH, and solvent systems to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds.

Scientific Research Applications

Nephroprotective Effects

Cinnamtannin A2 has been extensively studied for its protective effects against chronic renal failure. Research utilizing a 5/6 nephrectomized rat model demonstrated significant improvements in renal function parameters following treatment with this compound. Key findings include:

  • Biochemical Parameters : Treatment led to reduced levels of serum creatinine, blood urea nitrogen (BUN), and microalbuminuria, indicating improved kidney function .
  • Oxidative Stress : this compound administration decreased oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO), while increasing glutathione (GSH) levels in kidney tissue .
  • Inflammatory Mediators : The compound significantly lowered levels of pro-inflammatory cytokines (IL-1β, IL-6) and attenuated the activation of the NF-kB pathway, which is often implicated in renal injury .

Table 1: Effects of this compound on Renal Function Parameters

ParameterControl GroupCRF GroupThis compound Group
Serum Creatinine (mg/dL)0.82.51.0
Blood Urea Nitrogen (mg/dL)155020
Microalbuminuria (mg/dL)52510
GSH Level (µmol/g tissue)1058
MDA Level (nmol/g tissue)0.51.50.8

Metabolic Regulation

This compound has shown potential in enhancing metabolic health through its effects on insulin secretion and glucose metabolism:

  • GLP-1 Secretion : Studies indicate that this compound significantly increases glucagon-like peptide-1 (GLP-1) levels, which plays a crucial role in insulin secretion and glucose homeostasis . This incretin effect may contribute to improved glycemic control.
  • Insulin Sensitivity : The compound activates insulin signaling pathways, evidenced by increased phosphorylation of insulin receptor substrates in muscle tissues . This suggests a role in combating insulin resistance.

Table 2: Metabolic Effects of this compound

EffectMeasurement MethodControl GroupThis compound Group
GLP-1 Level (pmol/L)Plasma assay1025
Insulin Level (µU/mL)Plasma assay515
Insulin Receptor ActivationWestern BlotLowHigh

Muscle Health

Recent studies have highlighted the potential of this compound in mitigating muscle atrophy:

  • Skeletal Muscle Protection : In models of disuse muscle atrophy induced by hindlimb suspension, administration of this compound resulted in preserved muscle mass and fiber size compared to control groups .
  • Sympathetic Activation : The compound appears to activate sympathetic nervous activity, leading to enhanced muscle hypertrophy and reduced atrophy markers such as FoxO3a phosphorylation .

Table 3: Muscle Health Outcomes with this compound

ParameterControl GroupThis compound Group
Myofiber Size (µm^2)200300
FoxO3a Phosphorylation LevelHighLow
Urinary Catecholamines Excretion (µg/24h)LowHigh

Comparison with Similar Compounds

Cinnamtannin A2 is unique among procyanidins due to its tetrameric structure and specific health benefits. Similar compounds include:

This compound stands out due to its higher molecular weight and more complex structure, which may contribute to its unique biological activities and potential therapeutic applications .

Biological Activity

Cinnamtannin A2 is a tetrameric procyanidin derived from cacao and is known for its significant biological activities, particularly in metabolic regulation and anti-inflammatory effects. This article summarizes key findings from various studies, highlighting its mechanisms of action, effects on glucose metabolism, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of four (-)-epicatechin units linked by A-type bonds, which contribute to its unique biological properties. Its structure allows it to interact with various biological pathways, particularly those involved in glucose metabolism and inflammation.

1. Incretin Effect and Insulin Secretion

This compound has been shown to enhance the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in insulin secretion and glucose homeostasis. In a study involving mice, administration of this compound resulted in a significant increase in plasma GLP-1 and insulin levels within 60 minutes . This effect is believed to be mediated through the activation of insulin receptors and downstream signaling pathways, including insulin receptor substrate-1 (IRS-1) in muscle tissues .

2. Glucose Transporter Translocation

Another critical mechanism involves the promotion of glucose transporter type 4 (GLUT4) translocation to the plasma membrane. Research indicates that this compound activates both insulin and AMP-activated protein kinase (AMPK) signaling pathways, leading to enhanced GLUT4 translocation in muscle tissues . This action contributes to improved glucose uptake and lower postprandial blood glucose levels.

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionReference
GLP-1 SecretionIncreases GLP-1 levels, enhancing insulin secretion
GLUT4 TranslocationPromotes GLUT4 translocation via insulin and AMPK signaling pathways
Anti-inflammatory EffectsExhibits potential anti-inflammatory properties in various models
Lipid Metabolism RegulationMay influence lipid metabolism by affecting SREBP activity and LDL receptor expression

Case Studies

Case Study 1: Glucose Metabolism Improvement
A study demonstrated that this compound significantly reduced acute hyperglycemia in mice subjected to an oral glucose tolerance test. The results indicated that this compound was more effective than other procyanidins in ameliorating postprandial hyperglycemia by promoting GLUT4 translocation .

Case Study 2: Anti-inflammatory Response
In models of inflammation, this compound exhibited significant anti-inflammatory activity. It was shown to attenuate inflammatory responses induced by lipopolysaccharides (LPS) in macrophages, reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This suggests potential applications in treating inflammatory disorders.

Properties

IUPAC Name

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H50O24/c61-23-13-34(71)42-41(14-23)81-55(20-2-6-26(63)31(68)10-20)51(78)48(42)44-36(73)17-38(75)46-50(53(80)57(83-59(44)46)22-4-8-28(65)33(70)12-22)47-39(76)18-37(74)45-49(52(79)56(84-60(45)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-40(77)54(82-58(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,40,48-57,61-80H,15H2/t40-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLMUASKTWGRQE-JNIIMKSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H50O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317088
Record name Cinnamtannin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1155.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86631-38-1
Record name Cinnamtannin A2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86631-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamtannin A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamtannin A2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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